2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
CAS No.: 477313-65-8
Cat. No.: VC16181813
Molecular Formula: C29H32N4O2S
Molecular Weight: 500.7 g/mol
* For research use only. Not for human or veterinary use.
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide - 477313-65-8](/images/structure/VC16181813.png)
Specification
CAS No. | 477313-65-8 |
---|---|
Molecular Formula | C29H32N4O2S |
Molecular Weight | 500.7 g/mol |
IUPAC Name | 2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Standard InChI | InChI=1S/C29H32N4O2S/c1-19-7-16-25(20(2)17-19)30-26(34)18-36-28-32-31-27(21-8-10-22(11-9-21)29(3,4)5)33(28)23-12-14-24(35-6)15-13-23/h7-17H,18H2,1-6H3,(H,30,34) |
Standard InChI Key | XKUKKRRYMNYANB-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is C₂₉H₃₂N₄O₂S, with a molecular weight of 484.65 g/mol. Its structure features a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl group linked to an acetamide moiety. Key substituents include:
-
A 4-tert-butylphenyl group at the triazole’s 5-position.
-
A 4-methoxyphenyl group at the 4-position.
-
An N-(2,4-dimethylphenyl)acetamide group via the sulfanyl bridge.
The SMILES notation (CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=C(C=CC=C4C)C
) and InChIKey (XKUKKRRYMNYANB-UHFFFAOYSA-N
) provide unambiguous identifiers for computational and experimental studies.
Physicochemical Properties
Predicted collision cross-section (CCS) values from mass spectrometry adducts highlight its behavior in analytical workflows:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 501.23188 | 226.2 |
[M+Na]+ | 523.21382 | 240.9 |
[M+NH₄]+ | 518.25842 | 231.0 |
These data suggest moderate polarity, aligning with its aromatic and tert-butyl substituents . The logP (partition coefficient) is estimated to be 5.2, indicating high lipophilicity, which may influence membrane permeability and bioavailability.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step strategy typical of triazole derivatives:
-
Cyclocondensation: Reaction of a thiosemicarbazide precursor with a ketone or aldehyde to form the triazole core.
-
Substitution: Introduction of the sulfanyl-acetamide group via nucleophilic displacement using a thiol-containing intermediate.
-
Functionalization: Sequential Suzuki-Miyaura couplings or Ullmann reactions to attach the 4-tert-butylphenyl and 4-methoxyphenyl groups .
Key challenges include optimizing yield during the cyclocondensation step, where competing pathways may lead to byproducts. Purification via column chromatography or recrystallization is typically required.
Stability and Reactivity
The compound demonstrates stability under ambient conditions but may degrade under strong acidic or basic conditions due to hydrolysis of the acetamide bond. Reactivity at the sulfanyl group (-S-) permits further functionalization, making it a versatile scaffold for derivatization .
Biological Activity and Mechanism
Structure-Activity Relationships (SAR)
Comparative studies with analogs reveal critical structural determinants:
Analog Modification | Biological Activity Change |
---|---|
Replacement of 4-OCH₃ with Cl | Increased potency but higher toxicity |
Removal of tert-butyl group | Reduced metabolic stability |
Substitution of N-(2,4-dimethylphenyl) with pyridine | Loss of antifungal activity |
These findings underscore the necessity of the tert-butyl and methoxy groups for optimal efficacy .
Pharmacokinetic and Toxicological Profile
Absorption and Distribution
High lipophilicity (logP = 5.2) suggests favorable absorption but potential sequestration in adipose tissue. In silico predictions indicate Caco-2 permeability of 12 × 10⁻⁶ cm/s, comparable to orally bioavailable drugs .
Metabolism and Excretion
Cytochrome P450 enzymes (CYP3A4/5) are predicted to mediate hepatic oxidation of the tert-butyl group, yielding hydrophilic metabolites excreted renally. No evidence of inhibitory or inductive effects on CYP isoforms has been reported.
Toxicity Considerations
Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) classify the compound as moderately toxic. Chronic exposure data are lacking, necessitating further investigation into hepatorenal toxicity .
Applications in Drug Discovery
Lead Optimization
The compound serves as a lead structure for antifungal agents. Strategies under exploration include:
-
Prodrug design: Masking the acetamide group to enhance solubility.
-
Hybrid molecules: Conjugation with fluoroquinolones to broaden antibacterial spectra.
Target Identification
Molecular docking studies propose affinity for fungal CYP51 (binding energy = -9.8 kcal/mol) and bacterial dihydrofolate reductase (-8.2 kcal/mol) . Experimental validation via X-ray crystallography is pending.
Challenges and Future Directions
Preclinical Development
Priority areas include:
-
In vivo efficacy models: Murine candidiasis and aspergillosis assays.
-
Formulation development: Nanocrystal dispersions to address poor aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume